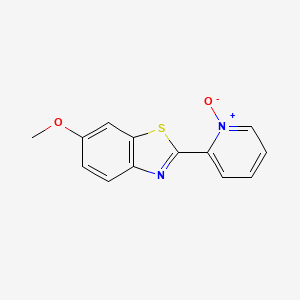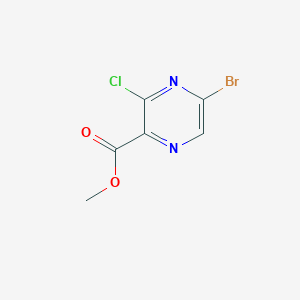
7-(2-methoxyethoxy)-2,3-dihydro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-Methoxyethoxy)-2,3-dihydro-1H-indole is an organic compound that belongs to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-methoxyethoxy)-2,3-dihydro-1H-indole typically involves the reaction of indole derivatives with 2-methoxyethanol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the indole, followed by the addition of 2-methoxyethanol to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are often employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
7-(2-Methoxyethoxy)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminium hydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
7-(2-Methoxyethoxy)-2,3-dihydro-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 7-(2-methoxyethoxy)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The methoxyethoxy group can enhance the compound’s ability to bind to enzymes or receptors, influencing various biological pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Sodium bis(2-methoxyethoxy)aluminium hydride: A reducing agent used in organic synthesis.
Tris(2-methoxyethoxy)(vinyl)silane: Used in the production of silane coupling agents.
Uniqueness
7-(2-Methoxyethoxy)-2,3-dihydro-1H-indole is unique due to its specific structure, which combines the indole core with a methoxyethoxy group
Propiedades
Fórmula molecular |
C11H15NO2 |
|---|---|
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
7-(2-methoxyethoxy)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C11H15NO2/c1-13-7-8-14-10-4-2-3-9-5-6-12-11(9)10/h2-4,12H,5-8H2,1H3 |
Clave InChI |
ODFRGEYJQGGQNS-UHFFFAOYSA-N |
SMILES canónico |
COCCOC1=CC=CC2=C1NCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


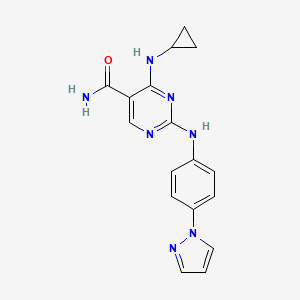
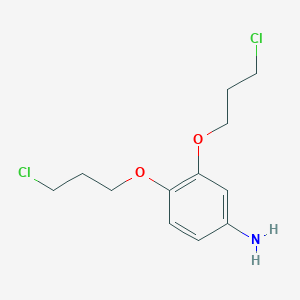





![4-Chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride](/img/structure/B13869012.png)
![2-[(3,4-Dichlorophenyl)methyl]-3-methylbutanoic acid](/img/structure/B13869014.png)

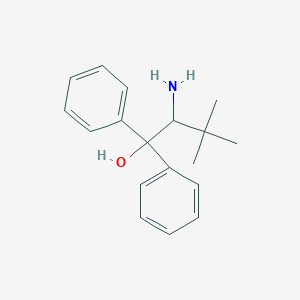
phosphane](/img/structure/B13869044.png)
